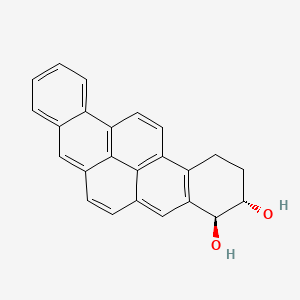
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a complex organic compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by multiple aromatic rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly occurring in the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of PAHs.
Biology: It is investigated for its potential biological activities, including its interactions with enzymes and cellular components.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and cancer treatment.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its role in inhibiting carcinogenesis or its function as a chemical intermediate.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(a,i)pyrene: Another PAH with a similar structure but different functional groups.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Dibenzo(b,def)chrysene: A structurally related compound with distinct properties.
Uniqueness
Benzo(rst)pentaphene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific arrangement of hydroxyl groups and its tetrahydro configuration
Propiedades
Número CAS |
80648-54-0 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(5S,6S)-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),8,10,12,14,16,18,20(24),21-decaene-5,6-diol |
InChI |
InChI=1S/C24H18O2/c25-21-10-9-17-19-8-7-18-16-4-2-1-3-13(16)11-14-5-6-15(23(19)22(14)18)12-20(17)24(21)26/h1-8,11-12,21,24-26H,9-10H2/t21-,24-/m0/s1 |
Clave InChI |
RAKMLSCTYIKKLU-URXFXBBRSA-N |
SMILES isomérico |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)[C@@H]([C@H]1O)O |
SMILES canónico |
C1CC2=C(C=C3C=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6)C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



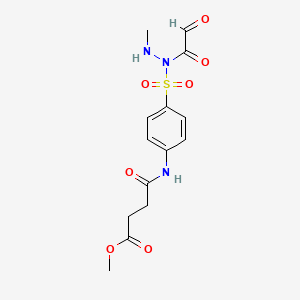

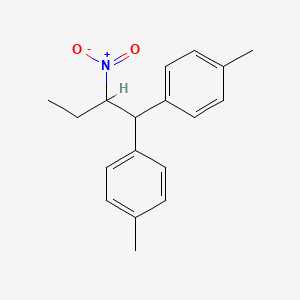
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
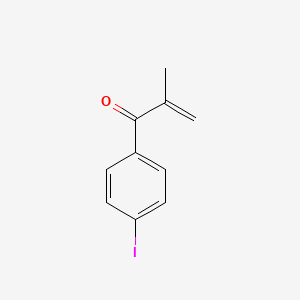
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
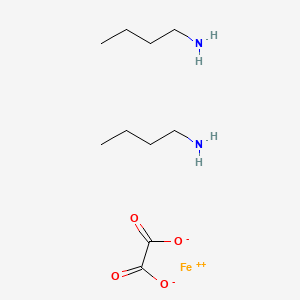
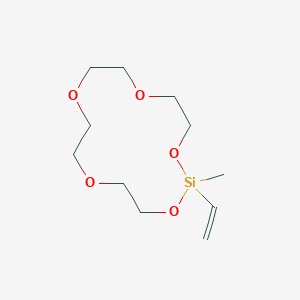
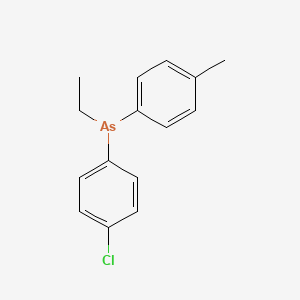

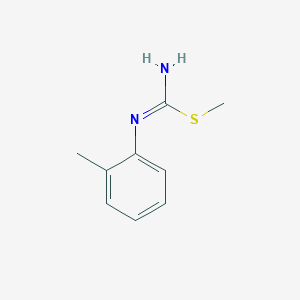
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
